(Rac)-Rhododendrol

Catalog No.
S541370
CAS No.
69617-84-1
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Rhododendrol

CAS Number

69617-84-1

Product Name

(Rac)-Rhododendrol

IUPAC Name

4-(3-hydroxybutyl)phenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3

InChI Key

SFUCGABQOMYVJW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AI3-31843; Rhododendrol, (+/-)-

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O

The exact mass of the compound Rhododendrol is 166.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Rac)-Rhododendrol is a phenolic compound historically utilized as a depigmenting agent but now strictly procured as a critical reference standard for investigating chemical-induced leukoderma and melanocyte cytotoxicity [1]. As a substrate and competitive inhibitor of tyrosinase, it undergoes enzymatic oxidation to highly reactive ortho-quinones, leading to glutathione depletion and endoplasmic reticulum (ER) stress[2]. For industrial toxicologists and dermatological researchers, procuring high-purity (Rac)-Rhododendrol provides a reliable, standardized positive control for evaluating the safety profiles, reactive oxygen species (ROS) generation, and thiol-binding reactivity of novel cosmetic active ingredients and phenolic precursors [3].

Substituting (Rac)-Rhododendrol with other benchmark tyrosinase inhibitors, such as hydroquinone or arbutin, fundamentally alters the mechanism of cellular damage in toxicity assays [1]. While hydroquinone induces non-apoptotic cell death via a necrotic pathway and arbutin acts as a non-cytotoxic competitive inhibitor, (Rac)-Rhododendrol specifically triggers tyrosinase-dependent apoptosis through ER stress and the accumulation of protein-sulfhydryl adducts [2]. Furthermore, utilizing structurally related analogs like raspberry ketone shifts the oxidative stress profile, as raspberry ketone exhibits different baseline cytotoxicity and ROS-generating kinetics [3]. Consequently, using exact (Rac)-Rhododendrol is mandatory for reproducible, regulatory-aligned screening of leukoderma-inducing potential in quasi-drug cosmetics[1].

Quantitative Thiol Binding and GSH Depletion in Toxicity Assays

In predictive toxicology assays, (Rac)-Rhododendrol is oxidized by tyrosinase to RD-quinone, which quantitatively binds to intracellular thiols [1]. Studies demonstrate that RD-quinone rapidly depletes cytosolic glutathione (GSH) and forms stable protein-SH adducts, directly initiating ER stress[1]. In contrast, standard inhibitors like arbutin do not generate these reactive electrophilic intermediates, resulting in zero tyrosinase-dependent GSH depletion under identical assay conditions [2]. This distinct, quantifiable thiol-binding capacity makes (Rac)-Rhododendrol the definitive positive control for screening the electrophilic toxicity of phenolic cosmetic candidates[1].

Evidence DimensionTyrosinase-dependent GSH depletion and thiol adduct formation
Target Compound DataGenerates reactive o-quinones that quantitatively bind cellular thiols and deplete cytosolic GSH.
Comparator Or BaselineArbutin (acts as a non-toxic competitive inhibitor without generating electrophilic quinones).
Quantified DifferenceComplete mechanistic shift from safe competitive inhibition to rapid, quantitative thiol depletion and ER stress.
ConditionsIn vitro tyrosinase-catalyzed oxidation assay in cultured melanocytes.

Procuring this compound provides a reliable, quantifiable baseline for evaluating the thiol-reactive toxicity of new phenolic compounds in cosmetic safety screening.

Specificity in Apoptotic Pathway Activation for Chemical Leukoderma Modeling

When establishing in vitro models for chemical leukoderma, the mechanism of cell death is critical. (Rac)-Rhododendrol specifically induces tyrosinase-dependent apoptosis, characterized by the up-regulation of CCAAT-enhancer-binding protein homologous protein (CHOP) and caspase-3 activation [1]. Conversely, the legacy standard hydroquinone (and its derivative monobenzone) triggers melanocyte death via a non-apoptotic, necrotic pathway[1]. This mechanistic divergence means that for researchers specifically targeting ER stress-mediated apoptotic pathways in melanocytes, hydroquinone is an invalid substitute, and exact (Rac)-Rhododendrol must be utilized to accurately replicate the clinical leukoderma pathology [2].

Evidence DimensionMechanism of melanocyte cytotoxicity
Target Compound DataInduces tyrosinase-dependent apoptosis via CHOP up-regulation and caspase-3 activation.
Comparator Or BaselineHydroquinone / Monobenzone (induces non-apoptotic melanocyte death via a necrotic pathway).
Quantified DifferenceDistinct activation of apoptotic vs. necrotic cell death pathways, altering the fundamental toxicity model.
ConditionsCultured human melanocytes evaluated for chemical-induced depigmentation mechanisms.

Ensures researchers are modeling the correct apoptotic and ER stress pathways when developing treatments or safety assays for chemical-induced vitiligo and leukoderma.

Differentiated Tyrosinase Substrate Kinetics vs. Structural Analogs

(Rac)-Rhododendrol functions uniquely as both a competitive inhibitor and a highly efficient substrate for tyrosinase, a dual behavior that drives its specific toxicity [1]. Compared to its oxidized analog, raspberry ketone (which has an IC50 of 1.56 mmol/L in non-pigmented cells without tyrosinase but acts differently in its presence), (Rac)-Rhododendrol exhibits rapid enzymatic conversion to cyclic catechols and superoxide radicals[2]. This specific kinetic profile allows it to be used as a standardized benchmark for calculating the steady-state skin concentration and predicting the leukoderma risk of 4-substituted phenols, a metric where generic tyrosinase inhibitors fail to provide translatable data [2].

Evidence DimensionTyrosinase substrate efficiency and ROS generation
Target Compound DataRapidly oxidized by tyrosinase to form cyclic catechols and superoxide radicals.
Comparator Or BaselineRaspberry ketone (exhibits an IC50 of 1.56 mmol/L in non-pigmented cells and distinct ROS generation kinetics).
Quantified DifferenceDifferentiated enzymatic conversion rates and intermediate stability profiles.
ConditionsIn vitro enzymatic assay using mushroom and human tyrosinase.

Crucial for procurement in assay development, as its specific enzymatic turnover rate is required to calibrate predictive models for cosmetic ingredient safety.

Positive Control in Cosmetic Safety Screening

Due to its well-documented ability to induce tyrosinase-dependent apoptosis and GSH depletion, (Rac)-Rhododendrol is the procurement standard for validating in vitro predictive models assessing the leukoderma risk of new quasi-drug cosmetics and skin-lightening agents [1].

Mechanistic Studies of ER Stress in Dermatology

Its specific activation of the CHOP and caspase-3 pathways makes (Rac)-Rhododendrol an essential reference material for researchers investigating ER stress-mediated melanocyte death, where necrotic agents like hydroquinone cannot be used [2].

Reference Standard for Thiol-Binding Assays

Because it quantitatively forms RD-quinone adducts with cysteine and glutathione, it is highly suitable as a baseline compound for assays designed to measure the electrophilic reactivity and protein-binding potential of phenolic precursors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

166.099379685 Da

Monoisotopic Mass

166.099379685 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12QWN45UL0

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69617-84-1

Wikipedia

(+/-)-rhododendrol

General Manufacturing Information

Benzenepropanol, 4-hydroxy-.alpha.-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Ito S, Wakamatsu K. Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Int J Mol Sci. 2018 Feb 12;19(2). pii: E552. doi: 10.3390/ijms19020552. Review. PubMed PMID: 29439519; PubMed Central PMCID: PMC5855774.
2: Ito S, Okura M, Wakamatsu K, Yamashita T. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells. Pigment Cell Melanoma Res. 2017 Jan;30(1):63-67. doi: 10.1111/pcmr.12556. PubMed PMID: 28132436.
3: Kondo M, Kawabata K, Sato K, Yamaguchi S, Hachiya A, Takahashi Y, Inoue S. Glutathione maintenance is crucial for survival of melanocytes after exposure to rhododendrol. Pigment Cell Melanoma Res. 2016 Sep;29(5):541-9. doi: 10.1111/pcmr.12494. Epub 2016 Jul 1. PubMed PMID: 27223685.

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